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Compound Name: GI 181771

Cat. No.: B607635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptidic cholecystokinin-1 receptor

(CCK1R) agonist, GI 181771, and various peptide CCK analogs concerning their effects on

food intake. The analysis is supported by experimental data from preclinical and clinical

studies, with a focus on quantitative outcomes, experimental methodologies, and underlying

signaling mechanisms.

Executive Summary
Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of satiety and food intake.

Consequently, its receptors have been a key target for the development of anti-obesity

therapeutics. While peptide CCK analogs have consistently demonstrated efficacy in reducing

food intake in preclinical models, the non-peptidic small molecule agonist GI 181771 (also

known as GI181771X) failed to produce weight loss in clinical trials. This guide elucidates the

differences in their effects, highlighting the translational gap between preclinical efficacy and

clinical outcomes.

Quantitative Comparison of Effects on Food Intake
The following table summarizes the quantitative effects of GI 181771 and representative

peptide CCK analogs on food intake from published studies. A significant challenge in directly

comparing these compounds is the lack of publicly available, specific quantitative data on food
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intake reduction for GI 181771 from its clinical trials. The available reports focus on the primary

endpoint of weight loss, which was not met.
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Compound
Species/Po
pulation

Dose
Route of
Administrat
ion

Key Finding
on Food
Intake

Source

GI 181771
Overweight/O

bese Humans
Various Oral

No significant

long-term

effect on

body weight.

Effects on

liquid food

intake were

described as

"variable,"

with

significant

reduction

only at doses

(≥8 mg) that

induced

vomiting.[1]

[2]

[1][2]

NN9056

(Peptide

Analog)

Obese

Göttingen

Minipigs

Low Dose (2-

5 nmol/kg),

High Dose

(10 nmol/kg)

Subcutaneou

s (once daily)

Significant

reduction in

accumulated

food intake

over 13

weeks. Low

Dose: 51.5 ±

13.8 kg; High

Dose: 41.8 ±

12.6 kg;

Vehicle: 86.5

± 19.5 kg.[3]

[3]

JMV-180

(Peptide

Analog)

Mice Not specified Intraperitonea

l

Potently

suppressed

intake of a

liquid diet.

[4]
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The effect

was blocked

by a selective

CCK-A

receptor

antagonist.

JMV-180

(Peptide

Analog)

Rats Not specified
Intraperitonea

l

Failed to

suppress

intake of a

liquid diet. It

antagonized

the anorectic

effects of

CCK-8.

[4]

Signaling Pathways and Mechanism of Action
Both GI 181771 and peptide CCK analogs exert their effects by activating the CCK1 receptor, a

G protein-coupled receptor. Activation of CCK1R initiates a cascade of intracellular signaling

events that ultimately lead to a sensation of satiety. The primary signaling pathways involved

are:

Gq-protein coupled pathway: This is the classical pathway for CCK1R. Activation of Gq leads

to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

Gs-protein coupled pathway: CCK1R can also couple to Gs proteins, leading to the

activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP).[5]

Downstream Kinase Cascades: Activation of these primary pathways leads to the stimulation

of several downstream kinase cascades, including the Phosphoinositide 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated

protein kinase (MAPK) pathways (ERK, JNK, and p38).[4] These pathways are involved in

regulating cellular processes that contribute to the overall physiological response to CCK.
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Below is a diagram illustrating the key signaling pathways activated by CCK1R agonists.
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Experimental Protocols
Study of NN9056 in Obese Göttingen Minipigs[3]

Objective: To determine the effect of the long-acting CCK-1 receptor-selective analog

NN9056 on food intake and body weight.

Subjects: Obese Göttingen Minipigs.

Treatment Groups:

Vehicle control

NN9056 low dose (regulated from 5 to 2 nmol/kg)
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NN9056 high dose (10 nmol/kg)

Administration: Subcutaneous (s.c.) injection once daily for 13 weeks.

Measurements:

Food intake was measured daily.

Body weight was measured twice weekly.

An intravenous glucose tolerance test (IVGTT) was performed at the end of the treatment

period.

Study of JMV-180 in Mice and Rats[4]
Objective: To compare the effects of the CCK analog JMV-180 on food intake in rats and

mice.

Subjects: Male mice and rats.

Treatment: Intraperitoneal (i.p.) injection of JMV-180. In some experiments, JMV-180 was co-

administered with CCK-8 or a CCK-A receptor antagonist (A-70104).

Measurements:

Intake of a liquid diet was measured.

Locomotor activity was also assessed in rats.

Clinical Trial of GI 181771 in Overweight and Obese
Patients[1]

Objective: To test the hypothesis that the selective CCK-A agonist GI181771X induces

weight loss.

Subjects: Patients with a body mass index ≥ 30 or ≥ 27 kg/m ² with concomitant risk factors.

Study Design: 24-week, double-blind, randomized, placebo-controlled trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Groups:

Placebo

Different doses of GI181771X

Intervention: Treatment was administered alongside a hypocaloric diet.

Primary Efficacy Endpoint: Absolute change in body weight.

Safety Monitoring: Abdominal ultrasound and magnetic resonance imaging were used to

monitor pancreatic and gallbladder effects.

The workflow for a typical preclinical in-vivo study evaluating the effect of a CCK1R agonist on

food intake is depicted below.
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Discussion and Conclusion
The data presented reveal a stark contrast between the effects of the non-peptidic CCK1R

agonist GI 181771 and peptide CCK analogs on food intake and body weight.

Peptide CCK analogs, such as NN9056 and JMV-180 (in mice), have demonstrated a clear and

significant reduction in food intake in preclinical models. The long-acting nature of NN9056

translated into a sustained reduction in food intake and subsequent weight loss in obese

minipigs over a 13-week period.[3] This suggests that potent and sustained activation of the

CCK1R by peptide agonists can lead to meaningful reductions in energy intake.

In contrast, GI 181771 failed to demonstrate efficacy in a long-term clinical trial for obesity.[1]

While it is a selective CCK-A agonist, its effect on food intake in humans was not robust

enough to induce weight loss. The "variable" effects on food intake and the emergence of

dose-limiting gastrointestinal side effects, such as vomiting, suggest a narrow therapeutic

window.[1] It is hypothesized that while GI 181771 can induce short-term satiety signals, these

may not be sufficient to overcome the complex, redundant pathways that regulate long-term

energy balance.[2] Furthermore, the adverse effects likely hindered patient compliance and the

ability to administer doses high enough for a sustained anorectic effect.

In conclusion, while both GI 181771 and peptide CCK analogs target the same receptor, their

pharmacological properties and resulting in-vivo effects differ significantly. The success of

peptide analogs in preclinical studies highlights the potential of the CCK system as an anti-

obesity target. However, the failure of GI 181771 underscores the challenges in translating this

concept to a safe and effective oral small molecule therapeutic. Future research in this area

should focus on developing compounds with a wider therapeutic index and a more sustained

effect on satiety without inducing significant adverse gastrointestinal events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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